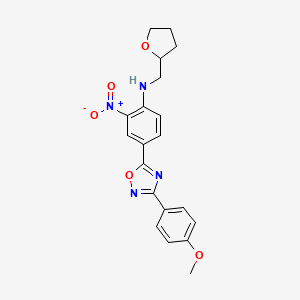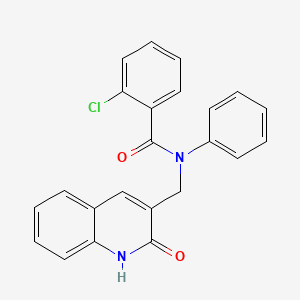
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. HM-3 belongs to the class of benzamides and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development of cancer and other diseases. Inhibition of HDAC by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide leads to changes in gene expression that result in the observed biological activities of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide are diverse. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its diverse biological activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful compound for studying various diseases. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. One limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its high cost and limited availability. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is a complex chemical compound that requires specialized equipment and expertise to synthesize.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide to reduce the cost and increase the availability of this compound. Another area of research is the identification of the specific molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in various diseases, including cancer, inflammation, and viral infections. Finally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide analogs with improved pharmacological properties may lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZXSPDCUQDWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

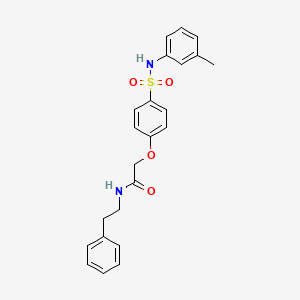
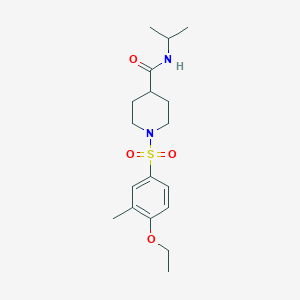
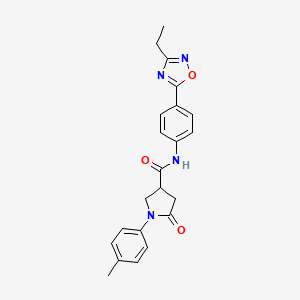

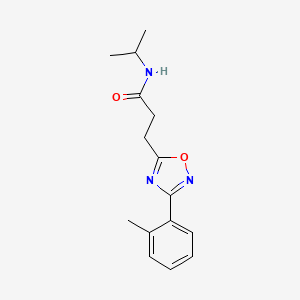
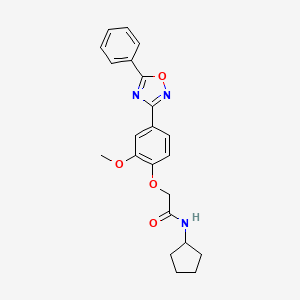
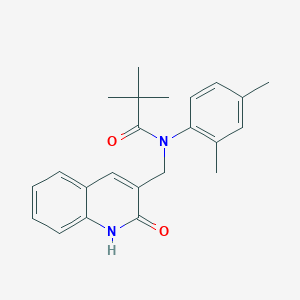
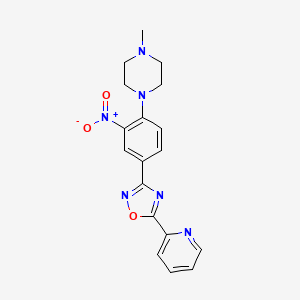
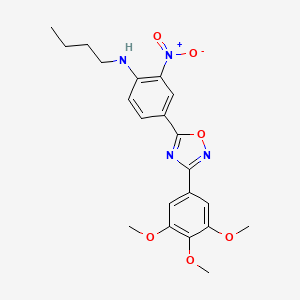
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)

